molecular formula C18H18N4O2S B2645606 1-(4-methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1226455-31-7

1-(4-methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2645606
CAS No.: 1226455-31-7
M. Wt: 354.43
InChI Key: QHBYGZCOEBWCOW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 4-methoxyphenyl group and at position 4 with a carboxamide moiety linked to a 4-(methylsulfanyl)benzyl group. Its synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for generating triazole scaffolds, followed by functionalization of the carboxamide group . Structural characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, LC-MS, and FT-IR confirms its purity and regioselectivity .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-24-15-7-5-14(6-8-15)22-12-17(20-21-22)18(23)19-11-13-3-9-16(25-2)10-4-13/h3-10,12H,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBYGZCOEBWCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.

    Attachment of the Methylsulfanylphenyl Group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate catalysts and conditions.

    Formation of the Carboxamide Group: This step involves the reaction of the triazole intermediate with a carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    The triazole moiety is known for its antifungal properties. Compounds similar to 1-(4-methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide have been investigated for their effectiveness against various fungal strains. Research indicates that triazole derivatives can inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis .
  • Anticancer Properties :
    Triazole derivatives have shown promise in cancer treatment. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Anti-inflammatory Effects :
    There is emerging evidence that triazole compounds exhibit anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

  • Pesticidal Activity :
    The compound's structure allows it to function as a pesticide or herbicide. Triazole derivatives are known to disrupt the metabolic processes of pests and pathogens, providing a means of crop protection against fungal infections and insect infestations .
  • Plant Growth Regulation :
    Some studies have indicated that triazoles can act as plant growth regulators, influencing plant development and yield. They may enhance resistance to environmental stresses, thereby improving agricultural productivity .

Materials Science Applications

  • Polymer Chemistry :
    The unique properties of this compound make it suitable for incorporation into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of polymers, leading to new materials with improved performance characteristics .
  • Nanotechnology :
    Research into nanostructured materials has revealed that triazole compounds can be used as stabilizers or functional agents in the synthesis of nanoparticles. This application is particularly relevant in developing targeted drug delivery systems and catalysis .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition of fungal growth in vitro using similar triazole derivatives.
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.
AgriculturalShowed effective pest control in field trials against common agricultural pests with minimal phytotoxicity.
Polymer ChemistryEnhanced mechanical properties of polymer films when incorporated into a polyvinyl chloride matrix.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Anticancer Activity

A series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives (e.g., 4A–4N ) were evaluated against breast cancer cell lines (MCF-7 and MDA-MB-231). Key findings include:

Compound Substituent on Carboxamide IC50 (μM) MCF-7 IC50 (μM) MDA-MB-231
4H 4-Fluorophenyl 13.11 23.61
4M 4-Methylsulfanylphenyl 11.55 31.87
Doxorubicin (Standard) - 1.20 1.50

The target compound (structurally analogous to 4M ) exhibits moderate cytotoxicity, with the 4-(methylsulfanyl)benzyl group enhancing lipophilicity and membrane permeability compared to halogenated derivatives like 4H .

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Triazole-carboxamides such as 6v (MKA027) and 6w (MKA122) inhibit MIF tautomerase activity, a therapeutic target in inflammatory diseases:

Compound Substituents IC50 (μM)
6v 3,4-Dimethylphenyl, benzyl 0.45
6w 4-Cyclopropylcarbamoylphenyl, phenethyl 1.20

Hybrid Triazole-Chalcone Derivatives

Compounds like (4m) from feature a triazole-chalcone scaffold with a 4-(methylsulfanyl)phenyl group:

Compound Structure Biological Activity
4m (E)-1-[1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one Leishmanicidal activity (IC50 not reported)

Triazole-Carboxamides with Heterocyclic Modifications

Compound L806-0227 () incorporates a pyridinyl group and chlorophenyl substitution:

Compound Structure Molecular Weight Key Features
L806-0227 1-(2-Chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 435.93 Enhanced π-π stacking

The pyridinyl group in L806-0227 improves solubility and binding affinity to kinase targets, suggesting that similar modifications in the target compound could optimize pharmacokinetics .

Research Findings and Limitations

  • Anticancer Potential: The target compound’s moderate cytotoxicity aligns with trends in triazole-carboxamide derivatives, where electron-withdrawing groups (e.g., methylsulfanyl) enhance activity .
  • Synthetic Flexibility : CuAAC methodology allows rapid diversification, as seen in , where triazole-carboxamides were synthesized for herbicidal applications .
  • Gaps in Data : Direct comparisons of enzyme inhibition (e.g., MIF tautomerase) and ADMET properties (e.g., metabolic stability) for the target compound are lacking.

Biological Activity

1-(4-methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide, also known by its CAS number 1226455-31-7, is a compound belonging to the triazole family. This article delves into its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in various fields.

  • Molecular Formula : C_{18}H_{18}N_{4}O_{2}S
  • Molecular Weight : 354.4 g/mol
  • Structure : The compound features a triazole ring and various substituents that contribute to its biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Notably, compounds similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Leukemia Cells

A study evaluated the cytotoxicity of triazole derivatives on leukemia cell lines:

CompoundCell LineCC50 (µM)
11gK562 (Chronic Myeloid)13.6 ± 0.3
6gCCRF-SB (Acute Lymphoblastic)112 ± 19
RibavirinK562~250

The compound 11g demonstrated a significantly lower CC50 value compared to ribavirin, indicating higher potency against K562 cells . This suggests that modifications to the triazole structure can enhance anticancer activity.

Antimicrobial Activity

Triazole compounds are recognized for their antimicrobial properties. Research indicates that derivatives of this compound may possess antifungal and antibacterial activities.

Antifungal Activity

In vitro studies have shown that triazole derivatives can inhibit the growth of various fungal pathogens. For example:

PathogenActivity
Candida albicansInhibition observed
Aspergillus nigerModerate inhibition

These findings suggest that the compound could be developed as a potential antifungal agent .

The mechanism underlying the biological activity of this compound involves interaction with cellular targets critical for proliferation and survival in cancer and microbial cells. For instance:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in nucleic acid synthesis and cell division.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

  • In Vivo Studies : Testing in animal models to evaluate efficacy and safety.
  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
  • Formulation Development : Creating delivery systems for enhanced bioavailability and targeted action.

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